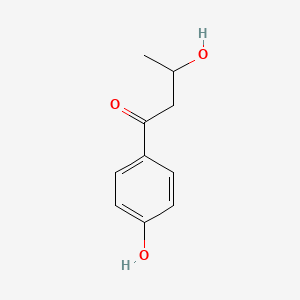
3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one is an organic compound with the molecular formula C₁₀H₁₂O₃This compound is characterized by the presence of both hydroxyl and ketone functional groups, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one can be achieved through various methods. One common approach involves the reaction of phenolic compounds with butanone under specific conditions. For instance, the reaction between 4-hydroxybenzaldehyde and acetone in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of intermediate compounds. This process ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzoic acid.
Reduction: Formation of 3-hydroxy-1-(4-hydroxyphenyl)butanol.
Substitution: Formation of various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of fragrances and flavoring agents
Wirkmechanismus
The mechanism of action of 3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Raspberry Ketone: 4-(4-Hydroxyphenyl)butan-2-one, known for its use in flavoring and fragrance industries.
4-Hydroxy-1-(4-hydroxyphenyl)butan-1-one: Another hydroxylated butanone with similar structural features.
Uniqueness
3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one is unique due to the presence of both hydroxyl and ketone groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
829-44-7 |
|---|---|
Molekularformel |
C10H12O3 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
3-hydroxy-1-(4-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H12O3/c1-7(11)6-10(13)8-2-4-9(12)5-3-8/h2-5,7,11-12H,6H2,1H3 |
InChI-Schlüssel |
VYNGWEOWCIYIDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)C1=CC=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


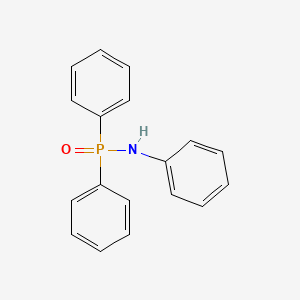

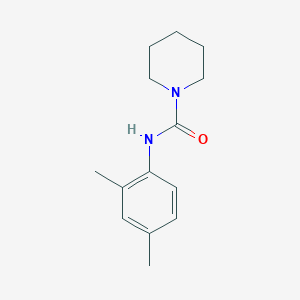
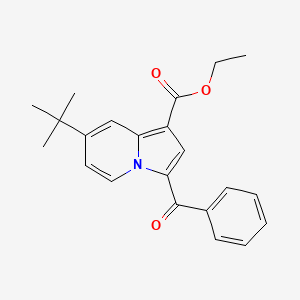

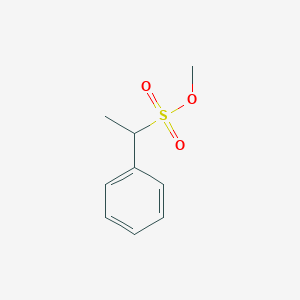

![1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)-](/img/structure/B11955281.png)

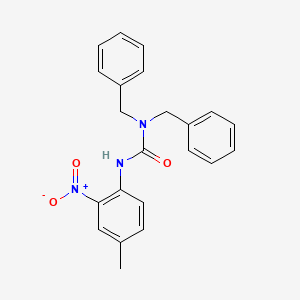
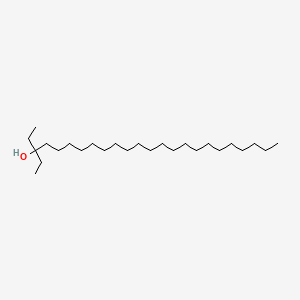
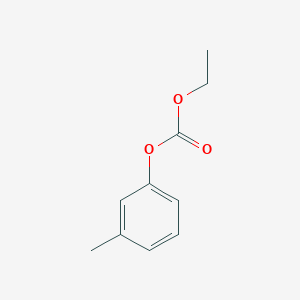
![10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B11955303.png)

